Physicochemical Profiling and Synthetic Utility of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Physicochemical Profiling and Synthetic Utility of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Structural Deconstruction
In modern medicinal chemistry, the strategic selection of bifunctional scaffolds dictates the success of downstream active pharmaceutical ingredient (API) development. Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 7483-27-4) is a highly versatile, privileged intermediate that integrates three distinct chemical moieties: a rigid piperazine core, an electron-withdrawing ethyl carbamate protecting group, and a flexible, nucleophilic 3-hydroxypropyl chain.
The piperazine ring is widely recognized as a "privileged scaffold" due to its ability to favorably influence pharmacokinetics, target affinity, and structural rigidity ([1]). By pre-functionalizing the N1 position with an ethyl carbamate, the molecule breaks the inherent symmetry of piperazine, neutralizing one basic center while leaving the N4 nitrogen available for physiological protonation. Concurrently, the terminal primary alcohol provides a highly reactive handle for late-stage diversification.
Quantitative Physicochemical Data
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The high boiling point and density are direct consequences of strong intermolecular hydrogen bonding facilitated by the terminal hydroxyl group.
Table 1: Physicochemical Profile of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
| Property | Value | Causality / Significance |
| Molecular Formula | C10H20N2O3 | Bifunctional building block for complex API synthesis. |
| Molar Mass | 216.28 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Density | 1.113 g/cm³ | Indicates dense molecular packing driven by H-bonding ([2]). |
| Boiling Point | 340.6 °C (at 760 mmHg) | High BP reflects strong cohesive energy from the hydroxyl group[2]. |
| Flash Point | 159.8 °C | Critical parameter for safe industrial scale-up and handling[2]. |
| pKa (N4 Amine) | ~8.5 (Estimated) | Enables physiological protonation, improving aqueous solubility[1]. |
| LogP | ~0.5 - 1.2 (Estimated) | Balanced lipophilicity ensures optimal ADME profiles (). |
Structure-Property Relationship Mapping
The distinct functional groups of this molecule act synergistically to modulate its overall physicochemical behavior. The diagram below maps these causal relationships.
Figure 1: Structure-property relationships mapping functional groups to physicochemical traits.
Mechanistic Insights: The Piperazine Scaffold
Unprotected piperazine is a diprotic base with two distinct pKa values, which can complicate selective functionalization[1]. In Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, the ethyl carbamate group at N1 acts as an electron-withdrawing group via resonance. This delocalizes the lone pair on the N1 nitrogen, effectively neutralizing its basicity.
As a result, the molecule exhibits a single titratable basic center at the N4 position. This asymmetric basicity is a powerful tool in drug design, allowing medicinal chemists to leverage the N4 tertiary amine to form stable salts (e.g., hydrochlorides or mesylates), thereby drastically enhancing aqueous solubility and oral bioavailability without risking poly-protonation ().
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and system suitability tests (SST).
Potentiometric pKa Determination
Rationale: Accurate pKa determination is critical for predicting the ionization state of the N4 piperazine nitrogen at physiological pH (7.4). Causality: The titration is performed in 0.15 M KCl to mimic physiological ionic strength, preventing activity coefficient fluctuations that would otherwise skew the pKa calculation.
-
Calibration (SST): Standardize the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 20.0 mg of the compound in 50 mL of 0.15 M KCl solution.
-
Titration: Using an automated potentiometric titrator, inject 0.1 M standardized HCl to lower the pH to ~3.0 (fully protonating the N4 amine). Back-titrate with 0.1 M standardized NaOH in 0.05 mL increments.
-
Validation Step: Run a parallel titration using a reference standard with a known pKa (e.g., diphenhydramine, pKa 8.98). The system is validated if the reference pKa is within ±0.05 units of literature values.
-
Data Synthesis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the exact pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
Nucleophilic Derivatization Workflow (Tosylation of the Primary Alcohol)
Rationale: The terminal primary alcohol is a poor leaving group. Converting it into a p-toluenesulfonate (tosylate) activates the chain for subsequent SN2 coupling with complex pharmacophores. Causality: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the N4 piperazine nitrogen (which would precipitate the starting material). 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction.
-
Reaction Setup: Dissolve 1.0 eq (10 mmol) of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate in 30 mL of anhydrous dichloromethane (DCM) under an inert N2 atmosphere.
-
Reagent Addition: Add 1.5 eq of TEA and 0.1 eq of DMAP. Cool the reaction flask to 0 °C using an ice bath to control the exothermic reaction.
-
Activation: Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) dissolved in 10 mL of DCM dropwise over 15 minutes.
-
Validation & Monitoring: Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the UV chromatogram shows >95% consumption of the starting material and the mass spectrometer confirms the appearance of the product mass [M+H]+ at m/z 371.1 (+154 Da shift).
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Physicochemical Characterization Workflow
The following diagram illustrates the logical progression of characterizing and utilizing piperazine derivatives in early-stage drug development.
Figure 2: Standardized workflow for physicochemical characterization of piperazine derivatives.
References
-
Expert Opinion on Drug Discovery. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Available at:[Link]
-
Chemical Biology & Drug Design. "The medicinal chemistry of piperazines: A review." Available at:[Link]
